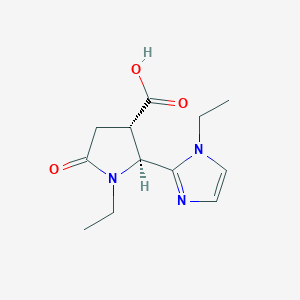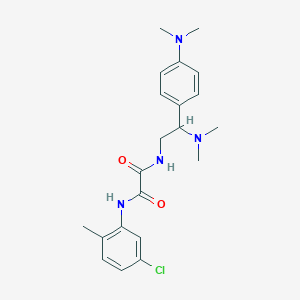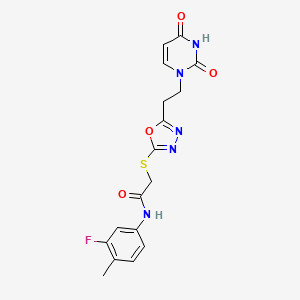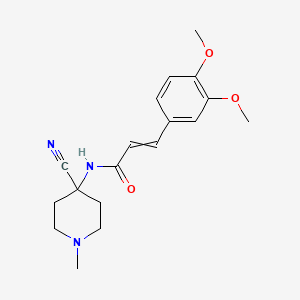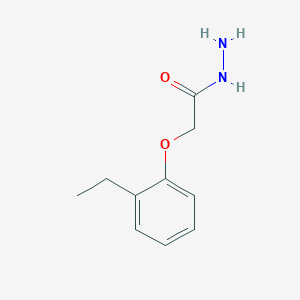![molecular formula C21H18FN7O B2667110 (2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-44-2](/img/structure/B2667110.png)
(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine ring, and a methanone group . These functional groups are common in many pharmaceutical compounds due to their diverse pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the 3D structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the piperazine ring is known to undergo reactions with acids and bases, while the triazolopyrimidine group can participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase its lipophilicity, which could in turn affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
-
Cancer Treatment
- Field : Oncology
- Application : Compounds with similar structures have been investigated as potential inhibitors of CDK2, a protein involved in cell cycle regulation . These compounds could potentially be used in cancer treatment.
- Method : The compounds were synthesized and their growth inhibitory effects were tested on various cell lines .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
-
Antibacterial and Antifungal Activities
- Field : Microbiology
- Application : Pyrazolines and their derivatives, which have a similar structure to the compound you mentioned, have been studied for their antibacterial and antifungal activities .
- Method : The compounds were synthesized and their antibacterial and antifungal activities were tested using standard microbiological techniques .
- Results : The results of these studies are not specified in the source .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Pyrazolines and their derivatives have been studied for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Method : The antioxidant activity of these compounds is typically assessed using various biochemical assays .
- Results : The results of these studies are not specified in the source .
-
Anticonvulsant Activity
- Field : Neurology
- Application : Some pyrazolines and their derivatives have been investigated for their anticonvulsant activities . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures .
- Method : The anticonvulsant activity of these compounds is typically assessed using various animal models of epilepsy .
- Results : The results of these studies are not specified in the source .
-
Anti-Inflammatory Activity
- Field : Immunology
- Application : Pyrazolines and their derivatives have been studied for their anti-inflammatory activities . Anti-inflammatory agents may reduce inflammation by inhibiting the production of inflammatory mediators or by antagonizing the effects of these mediators on their target cells .
- Method : The anti-inflammatory activity of these compounds is typically assessed using various animal models of inflammation .
- Results : The results of these studies are not specified in the source .
-
Antidepressant Activity
- Field : Psychiatry
- Application : Some pyrazolines and their derivatives have been investigated for their antidepressant activities . Antidepressants are medications used to treat major depressive disorder, some anxiety disorders, some chronic pain conditions, and to help manage some addictions .
- Method : The antidepressant activity of these compounds is typically assessed using various animal models of depression .
- Results : The results of these studies are not specified in the source .
-
Anti-HIV Activity
- Field : Virology
- Application : Compounds with similar structures have been reported to have potential anti-HIV activity . HIV is a virus that attacks the body’s immune system, and if left untreated, it can lead to AIDS (Acquired Immunodeficiency Syndrome) .
- Method : The compounds were synthesized and their anti-HIV activity was tested using molecular docking studies .
- Results : The results of these studies are not specified in the source .
-
Antitumor Activity
- Field : Oncology
- Application : A new series of pyrido[2,3-d]pyrimidines, which have a similar structure to the compound you mentioned, has been synthesized and evaluated for their antitumor activity .
- Method : The compounds were synthesized and their antitumor activity was tested .
- Results : The results of these studies are not specified in the source .
-
Aquatic Toxicology
- Field : Environmental Science
- Application : Pyrazolines and their derivatives have been studied for their effects on aquatic organisms, such as rainbow trout alevins . These studies can help to understand the environmental impact of these compounds .
- Method : The effects of these compounds on rainbow trout alevins were assessed using various biological assays .
- Results : The results of these studies are not specified in the source .
-
Inhibition of Acetylcholinesterase
- Field : Neurobiology
- Application : Some pyrazolines and their derivatives have been investigated for their ability to inhibit acetylcholinesterase . Acetylcholinesterase is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
- Method : The inhibitory activity of these compounds against acetylcholinesterase was assessed .
- Results : The results of these studies are not specified in the source .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Pyrazolines and their derivatives have been studied for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
- Method : The antioxidant activity of these compounds is typically assessed using various biochemical assays .
- Results : The results of these studies are not specified in the source .
-
Antiparasitic Activity
- Field : Parasitology
- Application : Some pyrazolines and their derivatives have been investigated for their antiparasitic activities . Antiparasitics are a class of medications which are indicated for the treatment of parasitic diseases .
- Method : The antiparasitic activity of these compounds is typically assessed using various parasitological techniques .
- Results : The results of these studies are not specified in the source .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHVJNKTKKSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

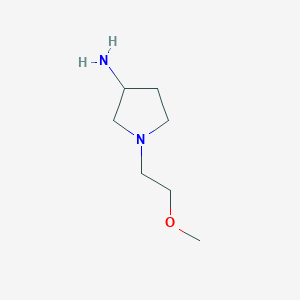
![4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide](/img/structure/B2667028.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2667029.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2667033.png)

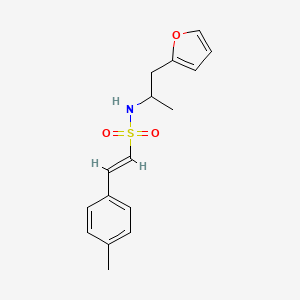
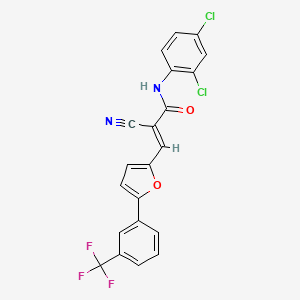
![2-[[6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2667039.png)
![4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile](/img/structure/B2667040.png)
